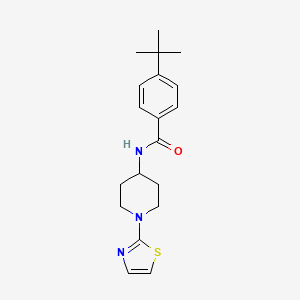

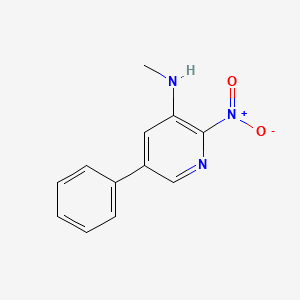

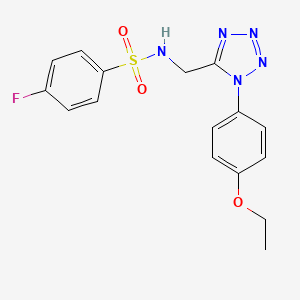

N-methyl-2-nitro-5-phenylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

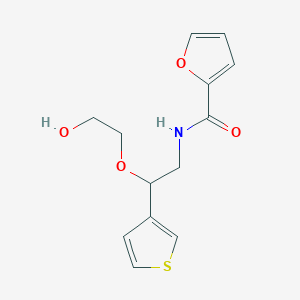

“N-methyl-2-nitro-5-phenylpyridin-3-amine” is a chemical compound with the molecular formula C12H11N3O2 . It’s a specialized compound and information about it might not be widely available.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its reactivity and the conditions under which the reactions are carried out . Unfortunately, specific information about its reactivity or involvement in chemical reactions is not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen

Mechanistic Insights into Condensation Reactions

Research has provided insight into the mechanisms of three-component condensation reactions that lead to the formation of aminomethylenebisphosphonates, which exhibit potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. This methodology involves the reaction of a primary amine with diethyl phosphite and triethyl orthoformate, followed by acid hydrolysis. This process has been explored for compounds like "N-methyl-2-nitro-5-phenylpyridin-3-amine," shedding light on reaction intermediates and mechanisms (Dabrowska et al., 2009).

Advanced Synthesis Techniques

Innovative synthesis methods have been developed for N-methyl- and N-alkylamines, which are crucial in both academic research and industrial applications. These compounds are integral to many life-science molecules. A notable study reports an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale cobalt oxide-based catalysts. This approach facilitates the selective synthesis of N-methylated and N-alkylated amines from nitroarenes or amines, demonstrating the versatility and importance of "this compound" in synthetic chemistry (Senthamarai et al., 2018).

Metal Complex Synthesis and Characterization

The compound has been used in the synthesis and characterization of metal complexes, which are of interest for their potential applications in catalysis, materials science, and as models for biological systems. Studies have investigated the chelating properties and crystal structures of such complexes, providing valuable insights into their formation and potential applications (Shen et al., 1998).

Development of Fluorescent Probes

Research on 2-aminoethylpyridine-based fluorescent compounds has led to the development of probes for detecting metal ions in aqueous media. These studies illustrate the compound's role in creating sensitive and selective sensors for environmental and biological monitoring (Singh et al., 2020).

Nonlinear Optical Materials

Investigations into the nonlinear optical properties of compounds related to "this compound" have explored the effects of alkyl vs. phenyl substitution on molecular hyperpolarizability. This research contributes to the development of materials with enhanced optical properties for applications in photonics and optoelectronics (Whitaker et al., 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-2-nitro-5-phenylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-13-11-7-10(8-14-12(11)15(16)17)9-5-3-2-4-6-9/h2-8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIZDYCAQFPCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)

![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)

![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)

![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)

![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)